3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl and methyl groups. One common method involves the reaction of cyclopropylamine with a suitable pyrazole precursor under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopropyl-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine
- (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol
Uniqueness
3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H17N5 |
---|---|
Molecular Weight |
231.30 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H17N5/c1-16-6-5-10(14-16)8-13-12-7-11(9-3-4-9)15-17(12)2/h5-7,9,13H,3-4,8H2,1-2H3 |
InChI Key |
CJICFJFKBBDFLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CC(=NN2C)C3CC3 |
Origin of Product |
United States |
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